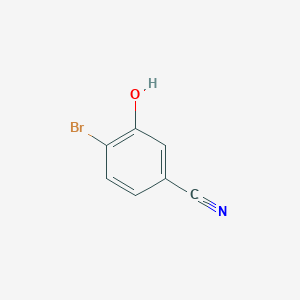

4-Bromo-3-hydroxybenzonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-3-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWXAOLSLSTVEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101307915 | |

| Record name | 4-Bromo-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101307915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916213-60-0 | |

| Record name | 4-Bromo-3-hydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916213-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101307915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 3 Hydroxybenzonitrile and Its Derivatives

Regioselective Synthesis Strategies

The precise introduction of a bromine atom at the C-4 position of 3-hydroxybenzonitrile, adjacent to the cyano group and meta to the hydroxyl group, is a significant synthetic hurdle. The directing effects of the hydroxyl and cyano substituents often lead to the formation of multiple isomers. Consequently, the development of highly regioselective methods is of paramount importance.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution is a fundamental method for the halogenation of aromatic rings. However, the direct bromination of 3-hydroxybenzonitrile often results in a mixture of products, with the desired 4-bromo isomer being a minor component. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the cyano group is a deactivating, meta-directing group. This conflicting directing influence complicates the regiochemical outcome of the reaction.

Research has shown that the electrophilic aromatic bromination of 3-hydroxybenzonitrile can yield 2-bromo-5-hydroxybenzonitrile and 2-bromo-3-hydroxybenzonitrile as the major products, with the formation of 4-bromo-3-hydroxybenzonitrile occurring in significantly lower yields, sometimes as low as 2%. nih.govresearchgate.net The positional selectivity is influenced by the reaction conditions and the brominating agent employed.

Various brominating agents have been explored to improve the regioselectivity of the bromination of phenols and other activated aromatic rings. These include N-bromosuccinimide (NBS) in solvents like acetonitrile, which can offer milder reaction conditions and altered selectivity compared to molecular bromine. mdma.ch The use of catalysts, such as zeolites, has been shown to induce high para-selectivity in the bromination of some aromatic compounds, although their specific application to 3-hydroxybenzonitrile to favor the 4-bromo isomer is not extensively documented. nih.gov

| Brominating Agent | Typical Conditions | Major Isomers | This compound Yield |

| Br2 | Acetic Acid | 2-bromo-5-hydroxybenzonitrile, 2-bromo-3-hydroxybenzonitrile | Very Low (~2%) |

| NBS | Acetonitrile | Varies with substrate | Potentially higher selectivity |

Directed Ortho-Metalation and Halogenation Protocols

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This technique utilizes a directing metalation group (DMG) to guide the deprotonation of a specific ortho position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be trapped with an electrophile, such as a bromine source, to introduce the halogen with high regiocontrol.

For the synthesis of this compound, the hydroxyl group of a protected 3-hydroxybenzonitrile derivative could potentially serve as a DMG. The protection of the hydroxyl group is crucial to prevent its deprotonation by the strong base. Common protecting groups for phenols that can also act as DMGs include methoxy or carbamate groups. Once the ortho-lithiation is achieved at the C-4 position, quenching with a suitable brominating agent like molecular bromine (Br₂) or hexabromoethane would yield the desired this compound after deprotection.

While the general principles of DoM are well-established, specific applications for the synthesis of this compound are not widely reported in the literature, suggesting an area ripe for further investigation.

Palladium-Catalyzed Cross-Coupling Strategies for Synthesis and Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions, allowing for the introduction of a wide range of substituents at the C-4 position, thus enabling the synthesis of diverse derivatives.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.orgorganic-chemistry.org this compound can be coupled with various aryl or vinyl boronic acids to generate biaryl or styrenyl derivatives, respectively. These reactions are typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. The reaction is known for its high functional group tolerance. berkeley.edu

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.orgorganic-chemistry.org this compound can be reacted with a variety of primary and secondary amines to produce 4-amino-3-hydroxybenzonitrile derivatives. The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction and depends on the nature of the amine. youtube.com

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction can be used to introduce alkynyl moieties at the C-4 position of this compound, leading to the synthesis of substituted arylalkynes. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Heck Reaction: The Heck reaction involves the coupling of an alkene with an aryl halide to form a substituted alkene. wikipedia.orgorganic-chemistry.orgtaylorandfrancis.comyoutube.com This methodology can be applied to this compound to introduce vinyl groups at the C-4 position, providing access to a range of styrenic derivatives.

| Cross-Coupling Reaction | Coupling Partner | Resulting Derivative |

| Suzuki-Miyaura | Arylboronic acid | 4-Aryl-3-hydroxybenzonitrile |

| Buchwald-Hartwig | Amine | 4-Amino-3-hydroxybenzonitrile |

| Sonogashira | Terminal alkyne | 4-Alkynyl-3-hydroxybenzonitrile |

| Heck | Alkene | 4-Vinyl-3-hydroxybenzonitrile |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of fine chemicals is of increasing importance to minimize environmental impact and improve safety. scispace.com This includes the use of less hazardous solvents, renewable starting materials, and catalytic rather than stoichiometric reagents.

Ionic Liquid Mediated Reactions

Ionic liquids (ILs) are salts with low melting points that are often considered "green" solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. dcu.ie They can act as both the solvent and catalyst in a variety of organic transformations.

In the context of the synthesis of this compound, ionic liquids could be employed as the reaction medium for electrophilic bromination. researchgate.net The use of ILs can enhance the reaction rate and, in some cases, influence the regioselectivity of the bromination of phenols. For example, the bromination of aromatic compounds using N-bromosuccinimide has been shown to be effective in ionic liquids. nih.gov The recyclability of the ionic liquid can also contribute to a more sustainable process. dcu.ie

Catalyst-Free and Environmentally Benign Routes

Developing synthetic routes that avoid the use of heavy metal catalysts and harsh reagents is a key goal of green chemistry. acsgcipr.org For the synthesis of this compound, several approaches can be considered.

One environmentally benign method for the bromination of phenols involves the in-situ generation of the brominating agent from a mixture of a bromide salt (e.g., KBr) and an oxidant such as hydrogen peroxide (H₂O₂) or Oxone®. organic-chemistry.org This approach avoids the direct handling of hazardous molecular bromine. These reactions can often be performed in greener solvents like water or ethanol. nih.gov A patent describes an eco-friendly process for the preparation of 3,5-dibromo-4-hydroxybenzonitrile using a bromide/bromate couple in an aqueous medium without a catalyst, highlighting the potential for catalyst-free bromination of hydroxybenzonitriles. google.com

Furthermore, mechanochemical methods, where reactions are carried out by grinding solids together in the absence of a solvent, represent a promising catalyst-free and solvent-free approach for bromination reactions. The application of such methods to the synthesis of this compound could offer significant environmental benefits.

| Green Chemistry Approach | Key Features | Potential Application to this compound Synthesis |

| Ionic Liquid Mediated Reactions | Recyclable solvent/catalyst, potentially enhanced reactivity and selectivity. | Use as a medium for electrophilic bromination of 3-hydroxybenzonitrile. |

| Catalyst-Free Bromination | Avoids heavy metal catalysts, often uses in-situ generated bromine. | Bromination using H₂O₂/HBr or KBr/Oxone® in green solvents. |

| Mechanochemistry | Solvent-free reaction conditions. | Solid-state bromination of 3-hydroxybenzonitrile. |

Multi-Step Synthetic Sequences and Yield Optimization

Due to the directing effects of the hydroxyl and nitrile groups, a direct one-step synthesis of this compound is often inefficient. Therefore, multi-step synthetic sequences are typically employed to achieve the desired substitution pattern with high yield and purity. A common strategy involves the use of a protected hydroxyl group, such as a methoxy group, to guide the regioselectivity of subsequent reactions. This approach allows for the sequential introduction of the bromo and nitrile functionalities before the final deprotection to yield the target compound.

Bromination of Benzonitrile (B105546) Precursors

The introduction of a bromine atom at the C4 position of a substituted benzonitrile is a key step in the synthesis of this compound. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the nature and position of the existing substituents on the benzene (B151609) ring.

Starting with 3-hydroxybenzonitrile, direct bromination presents a significant challenge in achieving the desired 4-bromo isomer. The hydroxyl group is a strongly activating ortho-, para-director, while the nitrile group is a meta-directing deactivator. In the electrophilic aromatic bromination of 3-hydroxybenzonitrile, the major products are typically 2-bromo-5-hydroxybenzonitrile and 2-bromo-3-hydroxybenzonitrile, with the desired this compound being formed in very low yields, often around 2%.

To circumvent this regioselectivity issue, a more effective strategy involves the bromination of a precursor where the directing effects favor the formation of the 4-bromo isomer. One such precursor is 3-methoxybenzonitrile. The methoxy group, being an ortho-, para-director, will direct the incoming electrophile (bromine) to the positions ortho and para to it. While the position para to the methoxy group (C6) is sterically hindered by the adjacent nitrile group, the ortho position (C4) is more accessible, leading to the preferential formation of 4-bromo-3-methoxybenzonitrile.

A typical laboratory-scale bromination of 3-methoxybenzonitrile can be carried out using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride, often with a radical initiator like AIBN, and refluxed for several hours.

| Starting Material | Brominating Agent | Product | Reported Yield |

| 3-Hydroxybenzonitrile | Br2 | This compound | ~2% |

| 3-Methoxybenzonitrile | NBS/AIBN | 4-Bromo-3-methoxybenzonitrile | Moderate to High |

Nitrile Group Introduction Strategies

The introduction of the nitrile group can be accomplished at various stages of the synthetic sequence. One common and effective method is the Sandmeyer reaction, which involves the diazotization of an amino group followed by treatment with a cyanide salt, typically cuprous cyanide.

For the synthesis of this compound, this strategy could be employed by starting with a suitably substituted aniline, such as 4-bromo-3-aminophenol. The amino group of this precursor can be converted to a diazonium salt using sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures. The subsequent addition of a solution of cuprous cyanide would then yield the desired this compound.

Alternatively, the nitrile group can be introduced via the cyanation of an aryl halide. A palladium-catalyzed cyanation of a di-halogenated precursor, such as 1,4-dibromo-2-hydroxybenzene, could potentially be a viable route, although controlling the selective cyanation at the desired position would be a critical challenge.

| Precursor | Reagents | Method | Product |

| 4-Bromo-3-aminophenol | 1. NaNO2, HCl 2. CuCN | Sandmeyer Reaction | This compound |

| 1,4-Dibromo-2-hydroxybenzene | Pd catalyst, Cyanide source | Palladium-catalyzed Cyanation | This compound (potential for isomers) |

Hydroxyl Group Introduction Strategies

The final step in many synthetic routes to this compound is the introduction of the hydroxyl group, which is often achieved by the deprotection of a precursor. A widely used protecting group for phenols is the methyl group, forming a methoxy ether. The cleavage of this aryl methyl ether to reveal the free hydroxyl group is a crucial transformation.

The demethylation of 4-bromo-3-methoxybenzonitrile is a key step in a highly convergent synthetic strategy. This can be effectively achieved using strong Lewis acids such as boron tribromide (BBr3) or strong protic acids like hydrobromic acid (HBr).

Boron tribromide is a powerful reagent for the cleavage of aryl methyl ethers and typically provides high yields under relatively mild conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures, followed by a gradual warming to room temperature.

Alternatively, hydrobromic acid, often in acetic acid, can be used for demethylation, although this method may require higher temperatures and longer reaction times. The choice of demethylating agent can depend on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

| Precursor | Reagent | Conditions | Product | Typical Yield |

| 4-Bromo-3-methoxybenzonitrile | Boron Tribromide (BBr3) | Dichloromethane, 0°C to rt | This compound | High |

| 4-Bromo-3-methoxybenzonitrile | Hydrobromic Acid (HBr) | Acetic Acid, Reflux | This compound | Moderate to High |

Stereochemical Control and Regioisomeric Purity in Synthesis

As this compound is an achiral molecule, stereochemical control is not a factor in its synthesis. However, achieving high regioisomeric purity is of paramount importance. The presence of other isomers, such as 2-bromo-3-hydroxybenzonitrile or 2-bromo-5-hydroxybenzonitrile, can significantly impact the properties and reactivity of the final product in subsequent applications.

The challenge of obtaining pure this compound primarily arises from the electrophilic bromination step. As previously discussed, the direct bromination of 3-hydroxybenzonitrile leads to a mixture of isomers, with the desired 4-bromo product being a minor component. Therefore, synthetic strategies must be designed to favor the formation of the correct regioisomer.

The use of a precursor like 3-methoxybenzonitrile for the bromination step is a key strategy for enhancing regioisomeric purity. The directing effect of the methoxy group strongly favors the formation of the 4-bromo isomer. Subsequent demethylation of the purified 4-bromo-3-methoxybenzonitrile ensures that the final product is obtained with high isomeric purity.

Purification techniques such as recrystallization and column chromatography are essential at various stages of the multi-step synthesis to remove any unwanted regioisomers and other impurities. The purity of the final product is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis. For instance, the synthesis of the related 4-bromo-2-hydroxy-benzonitrile from 4-bromo-2-methoxy-benzonitrile has been reported with a high yield of 95.2%, demonstrating the effectiveness of the methoxy-group-directed bromination and subsequent deprotection strategy in achieving high purity.

Careful selection of the synthetic route and rigorous purification of intermediates are therefore critical to obtaining this compound with the high degree of regioisomeric purity required for its intended applications.

Mechanistic Investigations and Chemical Transformations of 4 Bromo 3 Hydroxybenzonitrile

Reactivity Profiling of Functional Groups

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves an electrophile attacking the aromatic ring, leading to the substitution of a hydrogen atom. lecturio.com The reaction proceeds through a high-energy carbocation intermediate known as a Wheland intermediate or sigma complex. nih.govlumenlearning.com The stability of this intermediate is key to determining the reaction rate and regioselectivity.

In 4-bromo-3-hydroxybenzonitrile, the directing effects of the existing substituents are crucial.

Hydroxyl (-OH) group: As a strong activating group, it directs incoming electrophiles primarily to its ortho and para positions (C2 and C6, as C4 is already substituted).

Nitrile (-CN) group: This electron-withdrawing group deactivates the ring and directs electrophiles to its meta position (C5).

Bromo (-Br) group: This is a deactivating but ortho, para-directing group.

The powerful activating effect of the hydroxyl group typically dominates the directing effects of the other two groups. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the hydroxyl group. Studies on the closely related 3-hydroxybenzonitrile show that upon bromination, substitution occurs primarily at the positions ortho and para to the hydroxyl group. nih.gov For this compound, the most probable sites for electrophilic attack would be the C2 and C6 positions, which are ortho to the activating hydroxyl group.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. libretexts.org This reaction typically proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

The reactivity of this compound in SNAr reactions is influenced by the electronic nature of its substituents. The presence of a strongly electron-withdrawing group, such as a nitro group, at the ortho or para position to the leaving group significantly stabilizes the Meisenheimer complex and accelerates the reaction. echemi.com In this compound, the electron-withdrawing nitrile group is meta to the bromine atom. This positioning provides less stabilization for the anionic intermediate compared to an ortho or para arrangement, making the compound less reactive in SNAr reactions than isomers where the nitrile group is in a more activating position. echemi.com Nevertheless, under forcing conditions with strong nucleophiles, substitution of the bromine atom can be achieved.

Oxidation and Reduction Pathways

The functional groups of this compound allow for distinct oxidation and reduction transformations.

Oxidation: The phenolic hydroxyl group is susceptible to oxidation. However, oxidation of phenols can be complex, often leading to a mixture of products, including quinones, if not carefully controlled.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Alternatively, the nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid. The carbon-bromine bond can also undergo reduction. For instance, related compounds like bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile) can undergo reductive debromination under certain anaerobic conditions, suggesting that the bromine atom can be replaced by hydrogen. researchgate.net

Hydroxyl Group Derivatization

The phenolic hydroxyl group is a versatile site for chemical modification. Derivatization is often performed to alter the molecule's physical properties or to introduce new functionalities. researchgate.net Common derivatization reactions include:

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis, which involves deprotonation with a base followed by reaction with an alkyl halide.

Esterification: Reaction with acyl chlorides or acid anhydrides in the presence of a base converts the hydroxyl group into an ester. This is a common strategy used in analytical chemistry to improve chromatographic separation and detection. researchgate.net For example, derivatization with reagents like p-bromophenacyl bromide can be used for element-selective detection in advanced analytical techniques. rsc.org

Cross-Coupling Reactions Utilizing the Bromine Moiety

The bromine atom on the aromatic ring serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. Aryl bromides are classic precursors for these transformations due to their optimal balance of reactivity and stability. nih.gov

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgwikipedia.org This reaction is highly valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing reagents and byproducts. nih.gov

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: libretexts.orgwikipedia.org

Oxidative Addition: The aryl bromide (this compound) reacts with a palladium(0) catalyst, which inserts into the carbon-bromine bond to form a palladium(II) complex.

Transmetalation: The organopalladium(II) complex reacts with a boronate species (formed from the boronic acid and a base). The organic group from the boron compound is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

This compound is a suitable substrate for Suzuki-Miyaura coupling, allowing for the synthesis of a wide range of substituted 3-hydroxybiphenyl-4-carbonitriles. The reaction conditions can be optimized by varying the catalyst, ligand, base, and solvent.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of an Aryl Bromide This table presents generalized conditions based on common practices for Suzuki-Miyaura reactions with aryl bromides. Actual conditions may vary depending on the specific boronic acid used.

| Parameter | Example Conditions | Purpose |

| Aryl Halide | This compound | The electrophilic coupling partner. |

| Boronic Acid | Aryl-B(OH)₂ or Aryl-B(pin) | The nucleophilic coupling partner, provides the new aryl group. |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf) | The palladium source that facilitates the catalytic cycle. |

| Ligand | PPh₃, SPhos, XPhos (if not part of the catalyst complex) | Stabilizes the palladium center and promotes key steps in the cycle. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid to form a more reactive boronate species for transmetalation. |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Provides a medium for the reaction; often a mixture of organic solvent and water. |

| Temperature | 80-110 °C | Provides the necessary energy for the reaction to proceed at a reasonable rate. |

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org For this compound, the reaction involves the coupling of the aryl bromide with a terminal alkyne to form a substituted arylalkyne.

The generally accepted mechanism proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

Palladium Cycle : The cycle begins with the oxidative addition of the aryl halide, this compound, to a Pd(0) species, forming a Pd(II) complex. wikipedia.orgwikipedia.org

Copper Cycle : Simultaneously, the terminal alkyne reacts with a copper(I) salt in the presence of the base to form a copper(I) acetylide intermediate.

Transmetalation : The copper acetylide then transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) catalyst.

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, the alkynyl-substituted 3-hydroxybenzonitrile, and regenerate the active Pd(0) catalyst. wikipedia.org

Aryl bromides are common substrates for this reaction, although they are generally less reactive than aryl iodides. wikipedia.org The reaction conditions can often be carried out under mild temperatures. wikipedia.org Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic applications. ucsb.eduresearchgate.net

| Component | Typical Reagents and Conditions | Role in Reaction |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Alkyne | Terminal alkynes (e.g., phenylacetylene, 1-hexyne) | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Primary catalyst for C-C bond formation libretexts.org |

| Copper(I) Co-catalyst | CuI | Facilitates formation of copper acetylide umb.edu |

| Base | Amines (e.g., Et₃N, piperidine, pyrrolidine) | Neutralizes HX byproduct, aids in alkyne deprotonation researchgate.netlibretexts.org |

| Solvent | THF, DMF, Toluene, Acetonitrile/Water | Reaction medium |

| Temperature | Room temperature to moderate heating (e.g., 25-120 °C) wikipedia.org | Influences reaction rate |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Sonogashira reaction, the aryl bromide functionality of this compound makes it a versatile substrate for a variety of other transition metal-catalyzed cross-coupling reactions. These methods are fundamental in modern organic synthesis for constructing C-C and C-heteroatom bonds. thermofisher.com

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, using a palladium catalyst and a base. wikipedia.orgumb.edu It is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups. umb.edu

Heck-Mizoroki Reaction : This reaction involves the coupling of this compound with an alkene (e.g., styrene, acrylates) in the presence of a palladium catalyst and a base to form a substituted alkene. umb.edueie.gr

Stille Coupling : In this reaction, the aryl bromide is coupled with an organotin compound (stannane). It is highly versatile but is often avoided due to the toxicity of the tin reagents. umb.edu

Negishi Coupling : This involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. Organozinc reagents are highly reactive, allowing for milder reaction conditions. nih.gov

Kumada Coupling : This reaction utilizes a Grignard reagent (organomagnesium) to couple with the aryl bromide, typically catalyzed by nickel or palladium. umb.edu

Buchwald-Hartwig Amination : This is a C-N bond-forming reaction where the aryl bromide is coupled with an amine in the presence of a palladium catalyst and a strong base to form an arylamine.

| Reaction Name | Nucleophilic Partner | Typical Catalyst | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Palladium | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Heck-Mizoroki | Alkene | Palladium | C(sp²)-C(sp²) |

| Stille | Organotin (e.g., R-SnBu₃) | Palladium | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Negishi | Organozinc (e.g., R-ZnX) | Palladium or Nickel | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Kumada | Organomagnesium (Grignard, R-MgX) | Nickel or Palladium | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Buchwald-Hartwig | Amine (R₂NH) | Palladium | C(sp²)-N |

Mechanistic Elucidation of Reaction Pathways

Photochemical Transformation Mechanisms

The photochemical transformation of this compound, a bromophenol derivative, is primarily governed by the photolysis of the carbon-bromine (C-Br) bond. ucla.edu Upon absorption of ultraviolet (UV) radiation, the C-Br bond can undergo homolytic cleavage, which is a common pathway for brominated aromatic compounds. nih.govresearchgate.net This process generates an aryl radical and a bromine radical.

The primary mechanistic step is the cleavage of the C-Br bond: C₇H₄(OH)(CN)Br + hν → •C₇H₄(OH)(CN) + Br•

Following this initiation, the resulting aryl radical can participate in several reaction pathways depending on the surrounding medium (e.g., solvent, presence of oxygen).

Hydrogen Abstraction : The aryl radical can abstract a hydrogen atom from a solvent molecule or other hydrogen donor, leading to the formation of 3-hydroxybenzonitrile.

Reaction with Oxygen : In the presence of oxygen, the aryl radical can react to form peroxy radicals, leading to a cascade of oxidative degradation reactions and the formation of hydroxylated byproducts.

Radical Recombination : The radicals can also recombine or react with other species to form secondary products.

Environmental Degradation Pathways and Byproducts

While specific degradation studies on this compound are limited, its environmental fate can be inferred from studies on structurally similar compounds, such as the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile). The primary environmental degradation pathway for such compounds is microbial reductive dehalogenation, particularly under anaerobic conditions.

In this process, microorganisms use the halogenated compound as an electron acceptor, sequentially removing bromine atoms and replacing them with hydrogen atoms. Based on the degradation of bromoxynil, a plausible pathway for this compound would be:

Reductive Debromination : The initial and key step is the removal of the bromine atom to yield 3-hydroxybenzonitrile.

Nitrile Hydrolysis : The cyano group can be hydrolyzed to an amide and subsequently to a carboxylic acid, forming 3-hydroxybenzoic acid.

Ring Cleavage : The aromatic ring of the resulting phenolic compounds can then be cleaved by microbial enzymes, ultimately leading to mineralization into carbon dioxide and water.

Potential byproducts from these pathways are summarized in the table below.

| Parent Compound | Potential Intermediate Byproduct | Resulting Product from Pathway |

|---|---|---|

| This compound | 3-Hydroxybenzonitrile | Product of reductive debromination |

| 4-Bromo-3-hydroxybenzamide | Product of partial nitrile hydrolysis | |

| 3-Hydroxybenzoic acid | Product of complete nitrile hydrolysis |

Reaction Kinetics and Thermodynamics Studies

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively documented. However, general principles from related systems provide insight into its reactivity.

Reaction Kinetics :

Coupling Reactions : In transition metal-catalyzed couplings like the Suzuki reaction, the oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step. wikipedia.orgyonedalabs.com The reaction rate is influenced by the nature of the halide (I > OTf > Br >> Cl) and the electronic properties of the aryl ring. wikipedia.org For aryl bromides, substrates with electron-withdrawing groups generally exhibit higher reactivity and turnover frequencies (TOF) in Suzuki couplings. researchgate.net

Photodegradation : The photodegradation of brominated aromatic compounds typically follows first-order kinetics. nih.govresearchgate.net The rate constant is dependent on factors like the initial concentration of the compound, light intensity, and the chemical environment (solvent). researchgate.net

Thermodynamics :

Degradation : Reductive dehalogenation, a key environmental degradation pathway, is a thermodynamically favorable process. The relative ease of reduction for aryl halides is typically I > Br > Cl. mdpi.com Catalytic hydrogenation, for example, can remove bromo substituents more readily and under milder conditions than chloro substituents, indicating a lower activation energy barrier for C-Br bond cleavage. organic-chemistry.org

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of 4-Bromo-3-hydroxybenzonitrile and its fragments. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The exact mass of the molecular ion and its isotopic pattern, particularly the presence of bromine (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes), can be precisely determined. ubbcluj.roacs.orgsavemyexams.com HRMS has been instrumental in the characterization of various brominated organic compounds and their metabolites. plos.orgresearchgate.netresearchgate.net

Electron ionization (EI) mass spectrometry of this compound results in the formation of a molecular ion, which then undergoes fragmentation. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules or radicals. libretexts.org For this compound, characteristic fragment ions would arise from the loss of HCN, CO, or the bromine atom. The presence of bromine is readily identified by the characteristic isotopic doublet in the mass spectrum for any bromine-containing fragment. savemyexams.com The fragmentation pattern of related compounds, such as 3-bromo-4-hydroxybenzonitrile (B56826), has been studied, revealing the loss of stable molecules to form abundant product ions. plos.orgresearchgate.net

Table 2: Predicted Mass-to-Charge Ratios (m/z) for Key Fragments of this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₇H₄BrNO]⁺ | 197/199 |

| [M-HCN]⁺ | [C₆H₄BrO]⁺ | 170/172 |

| [M-CO]⁺ | [C₆H₄BrN]⁺ | 169/171 |

| [M-Br]⁺ | [C₇H₄NO]⁺ | 118 |

This table is based on general fragmentation principles for aromatic compounds and the known isotopic distribution of bromine.

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Table 3: Crystallographic Data for Isomers of Bromo-hydroxybenzonitrile

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| 3-Bromo-2-hydroxybenzonitrile (B84773) | Monoclinic | P2₁/c | O-H···Br/N hydrogen bonding, π-stacking | researchgate.netmit.edu |

| 5-Bromo-2-hydroxybenzonitrile (B1273605) | Triclinic | P-1 | O-H···N hydrogen bonding | iucr.org |

This table summarizes crystallographic data for isomers to infer potential structural features of this compound.

Computational Chemistry and Theoretical Modeling of 4 Bromo 3 Hydroxybenzonitrile

Quantum Chemical Descriptors and Reactivity Prediction

Stability and Hardness Analysis

In computational chemistry, the stability and reactivity of a molecule can be elucidated through descriptors derived from Density Functional Theory (DFT). Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular kinetic stability and chemical reactivity researchgate.net. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Chemical hardness (η) and softness (S) are concepts that quantify the resistance of a molecule to change its electron configuration. Hardness is calculated as half the difference between the ionization potential (I) and electron affinity (A), which can be approximated by the HOMO and LUMO energies.

Hardness (η) ≈ (E_LUMO - E_HOMO) / 2

Softness (S) = 1 / η

While specific DFT studies for 4-Bromo-3-hydroxybenzonitrile are not extensively detailed in the available literature, the methodology can be inferred from analyses of structurally similar compounds like 4-bromo-3-(methoxymethoxy) benzoic acid researchgate.net. Such studies typically employ methods like the B3LYP/6-311++G(d,p) level of theory to calculate these quantum chemical descriptors researchgate.net. These descriptors are vital for predicting the molecule's reactivity and interaction in a biological system.

Table 1: Representative Quantum Chemical Descriptors for Stability and Hardness Analysis (Note: The following values are illustrative of typical outputs from DFT calculations and are not from a specific study on this compound.)

| Descriptor | Definition | Representative Value |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.0 eV |

| Hardness (η) | Resistance to deformation of electron cloud | 2.5 eV |

| Softness (S) | Reciprocal of hardness | 0.4 eV⁻¹ |

| Electronegativity (χ) | Power to attract electrons | 4.0 eV |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structures of compounds and their biological activities. jocpr.comnih.gov QSAR models are developed by analyzing a dataset of molecules with known activities, identifying the structural or physicochemical properties (molecular descriptors) that are predictive of that activity. wikipedia.orglibretexts.org The primary goal is to create a statistically robust model that can predict the activity of new or untested chemical entities. nih.govwikipedia.org

The process of building a QSAR model involves several key steps libretexts.org:

Data Set Selection : A collection of compounds with a defined biological activity is chosen. This set is typically divided into a training set for model development and a test set for validation.

Descriptor Calculation : Molecular descriptors, which are numerical representations of molecular properties, are calculated for each compound.

Variable Selection : Statistical methods are used to select the most relevant descriptors that have a significant correlation with the biological activity.

Model Construction : A mathematical equation is generated to link the selected descriptors to the activity.

Model Validation : The model's predictive power and robustness are rigorously tested using internal and external validation techniques.

Prediction of Biological Activities

Once a QSAR model is developed and validated, it can be used as a powerful tool to predict the biological activity of novel compounds like this compound before they are synthesized and tested in a lab. nih.gov This predictive capability is highly valuable in drug discovery for screening large virtual libraries of compounds, prioritizing candidates for synthesis, and optimizing lead compounds to enhance efficacy. jocpr.com

For this compound, a QSAR model could be applied to predict a range of potential biological activities, such as its efficacy as an enzyme inhibitor, its potential toxicity, or its interaction with specific biological receptors. libretexts.orgnih.gov The predictive power of a QSAR model is highest when the compound being analyzed is structurally similar to the molecules in the training set used to build the model. nih.gov

Correlation with Molecular Descriptors

The foundation of any QSAR model is the correlation between biological activity and molecular descriptors. wikipedia.org These descriptors quantify various aspects of a molecule's structure and properties. They can be categorized into several classes:

Constitutional Descriptors : Based on the 2D structure, such as molecular weight and atom counts.

Topological Descriptors : Describe the connectivity and branching of atoms.

Physicochemical Descriptors : Properties like lipophilicity (LogP) and polarizability.

Quantum-Chemical Descriptors : Derived from quantum mechanics calculations, such as HOMO/LUMO energies and dipole moment researchgate.net.

A QSAR model establishes a mathematical function where the biological activity is the dependent variable and the molecular descriptors are the independent variables. wikipedia.org For this compound, relevant descriptors would be calculated to serve as inputs for a predictive model.

Table 2: Selected Molecular Descriptors for this compound

| Descriptor Class | Descriptor Name | Value | Source |

| Constitutional | Molecular Formula | C7H4BrNO | PubChem nih.gov |

| Constitutional | Molecular Weight | 198.02 g/mol | PubChem nih.gov |

| Physicochemical | XLogP3 (Lipophilicity) | 2.2 | PubChem nih.gov |

| Topological | Rotatable Bond Count | 1 | PubChem nih.gov |

| Hydrogen Bonding | Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bonding | Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. biorxiv.org By simulating the movements of atoms and molecules, MD provides detailed insights into conformational changes, molecular stability, and the interactions between a ligand like this compound and a biological target, such as a protein or enzyme. biorxiv.org

Conformational analysis, a key component of MD studies, involves identifying the different spatial arrangements (conformations) of a molecule and determining their relative stabilities. For this compound, this analysis would reveal its preferred 3D structure and flexibility. Understanding the molecule's conformational landscape is critical because its biological activity is often dependent on its ability to adopt a specific shape to fit into the binding site of a target receptor.

An MD simulation of this compound, potentially docked into the active site of a target protein, would involve:

System Setup : Placing the molecule within a simulated environment, often a box of water molecules, to mimic physiological conditions.

Equilibration : Allowing the system to relax to a stable state at a given temperature and pressure.

Production Run : Running the simulation for an extended period (nanoseconds to microseconds) to collect data on atomic trajectories.

Analysis : Analyzing the simulation trajectory to understand conformational dynamics, binding stability, and key intermolecular interactions (e.g., hydrogen bonds) over time.

Such simulations can reveal how this compound binds to its target, the stability of the resulting complex, and the specific atomic interactions that govern its biological function. biorxiv.org

Role of 4 Bromo 3 Hydroxybenzonitrile As a Building Block in Complex Chemical Scaffolds

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The strategic placement of the bromo, hydroxyl, and cyano moieties on the benzonitrile (B105546) ring makes 4-Bromo-3-hydroxybenzonitrile a useful starting material for creating a variety of pharmaceutical intermediates. These intermediates are subsequently elaborated into potential active pharmaceutical ingredients (APIs) for a range of diseases.

Current research literature available through targeted searches does not provide specific examples of this compound being utilized as a direct precursor in the synthesis of antimicrobial compounds.

Based on available scientific literature, there are no specific, detailed research findings that identify this compound as an intermediate or precursor in the synthesis of anti-inflammatory agents.

This compound serves as a key starting material in the synthesis of intermediates for small molecule splicing modulators, a class of compounds investigated for cancer therapy. google.com Splicing modulators are designed to interfere with the process of mRNA splicing, which can be dysregulated in various cancers, including colorectal carcinoma, endometrial cancer, and glioma. google.com

The synthesis involves protecting the hydroxyl group of this compound to create a more stable intermediate for subsequent reactions. Specifically, it is used to synthesize 4-bromo-3-(methoxymethoxy)benzonitrile. google.com This reaction involves treating this compound with sodium hydride (NaH) followed by bromochloromethane (MOMBr) in a solvent like dimethylformamide (DMF). google.com This protected intermediate is a crucial building block for constructing more complex molecules that can modulate the spliceosome, an intracellular complex that catalyzes splicing. google.com

Table 1: Synthesis of 4-bromo-3-(methoxymethoxy)benzonitrile

| Reactant | Reagent(s) | Solvent | Product | Application | Source |

| This compound | 1. Sodium Hydride (NaH) 2. Bromochloromethane (MOMBr) | DMF | 4-bromo-3-(methoxymethoxy)benzonitrile | Intermediate for small molecule splicing modulators for potential use in cancer. | google.com |

A review of the scientific literature and patents concerning the synthesis of Febuxostat, a medication used for treating hyperuricemia and gout, does not indicate that this compound is used as an intermediate. The synthesis routes for Febuxostat typically involve its isomer, 3-bromo-4-hydroxybenzonitrile (B56826), or other related benzonitrile derivatives.

There is no information in the currently available research literature to suggest that this compound is used as a building block in the synthesis of antilipidemic agents.

This compound is a documented precursor for intermediates used in the development of compounds targeting Alzheimer's disease. googleapis.comgoogle.comgoogle.com The compound is utilized in the synthesis of small molecule splicing modulators, which are being explored as a therapeutic approach for a variety of RNA-mediated diseases, including Alzheimer's disease. google.com

The synthetic pathway involves the conversion of this compound into the protected intermediate, 4-bromo-3-(methoxymethoxy)benzonitrile. google.com This step is foundational for building the final complex molecules that are designed to modulate mRNA splicing. Such an approach is considered a novel strategy for developing treatments for complex neurological diseases where conventional therapies have faced significant challenges. google.com

Scaffold Derivatization for Structure-Activity Relationship (SAR) Studies

This compound serves as a versatile scaffold in medicinal chemistry, primarily due to its distinct functional groups—a bromine atom, a hydroxyl group, and a nitrile group—each offering a handle for specific chemical modifications. This allows for the systematic synthesis of a library of related compounds, or analogs, to probe the structure-activity relationships (SAR) that govern a molecule's biological activity. SAR studies are fundamental to drug discovery, helping to identify the key chemical features responsible for a compound's therapeutic effects and to optimize its potency and selectivity.

Design and Synthesis of Novel Analogs

The design of novel analogs based on the this compound core involves targeted modifications at its three key functional sites. The presence of the bromo substituent is particularly advantageous as it allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, to introduce a wide variety of new carbon-carbon or carbon-heteroatom bonds. The hydroxyl and nitrile groups can also be readily transformed into other functionalities.

Medicinal chemists can systematically alter the scaffold in the following ways:

Modification at the Bromo Position: The bromine atom can be replaced with various aryl, heteroaryl, or alkyl groups to explore how size, electronics, and hydrophobicity in this region affect biological activity.

Modification at the Hydroxyl Position: The phenolic hydroxyl group can be converted into ethers or esters to alter the compound's hydrogen-bonding capacity and lipophilicity.

Modification at the Nitrile Position: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an aminomethyl group, introducing different charge states and interaction capabilities.

This strategic derivatization allows for a comprehensive exploration of the chemical space around the core scaffold, leading to the generation of diverse molecular architectures for biological screening.

Table 1: Potential Synthetic Modifications of this compound for Analog Synthesis

| Functional Group | Position on Benzene (B151609) Ring | Type of Reaction | Potential New Functional Group |

|---|---|---|---|

| Bromo | 4 | Palladium-Catalyzed Cross-Coupling | Aryl, Heteroaryl, Alkyl, Alkynyl |

| Hydroxyl | 3 | Etherification, Esterification | Alkoxy, Aryloxy, Ester |

Exploration of Bioactive Motifs

Once a library of analogs is synthesized, it is screened against biological targets to determine how each structural modification influences activity. This process helps to identify "bioactive motifs," which are the specific substructures or functional group arrangements essential for the desired biological effect. For instance, SAR studies on related bromo-aromatic structures have led to the discovery of potent agents. Studies on 4-substituted methoxybenzoyl-aryl-thiazole analogs have been conducted to investigate their potential as anticancer agents targeting tubulin nih.gov. Similarly, a series of 3/4-bromo-N'-(substituted benzylidene)benzohydrazides were synthesized and evaluated for their antimicrobial and anticancer properties, with one compound showing greater potency than the standard drug 5-fluorouracil nih.gov.

Through the iterative cycle of designing, synthesizing, and testing analogs of this compound, researchers can build a detailed understanding of the SAR, guiding the development of compounds with enhanced potency, selectivity, and improved pharmacological profiles.

Development of Advanced Materials and Specialty Chemicals

The unique electronic and structural features of this compound make it a valuable precursor not only in pharmaceuticals but also in the field of materials science. Its aromatic core, combined with reactive functional groups, allows for its incorporation into larger, more complex systems with tailored properties for use as specialty chemicals, including dyes, pigments, and optoelectronic materials.

Precursor for Dyes and Pigments

Benzonitrile derivatives are recognized as important intermediates in the synthesis of dyes researchgate.net. The this compound structure is a useful starting point for creating chromophores, the parts of a molecule responsible for its color. The hydroxyl group acts as an auxochrome, a group that can modify the ability of the chromophore to absorb light, often intensifying the color. The bromo and nitrile groups serve as versatile synthetic handles for building more complex, conjugated systems, which is a common strategy for tuning the color and stability of dyes and pigments. By chemically modifying these positions, a wide spectrum of colors can be achieved.

Applications in Optoelectronic Materials (e.g., phosphorescent dyes)

The this compound scaffold is also relevant to the development of advanced optoelectronic materials. A closely related compound, 4-bromo-3-fluorobenzonitrile, is employed in the synthesis of persistent room-temperature phosphorescent (RTP) dyes ossila.com. These materials can store and slowly release light energy, making them useful for applications in bio-imaging, sensing, and anti-counterfeiting technologies.

In these syntheses, the bromo-substituted benzonitrile unit acts as a key building block. The bromine atom facilitates cross-coupling reactions to link the benzonitrile core to other aromatic systems, such as carbazole, creating large, conjugated molecules capable of efficient phosphorescence ossila.com. Dyes derived from carbazole using this approach have demonstrated high quantum yields of up to 22% ossila.com. The functional versatility of this compound suggests its potential as a precursor for similar high-performance organic electronic materials.

Table 2: Performance of Phosphorescent Dyes Synthesized from a 4-Bromo-benzonitrile Analog

| Dye Characteristic | Reported Value | Source |

|---|---|---|

| Core Component | Carbazole | ossila.com |

| Quantum Yield | Up to 22% | ossila.com |

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies

The development of efficient and novel synthetic routes to 4-bromo-3-hydroxybenzonitrile is a key area of future research. While classical methods for the synthesis of substituted benzonitriles exist, emerging trends focus on improving yield, selectivity, and process safety. One promising approach involves the targeted bromination of 3-hydroxybenzonitrile. The challenge lies in controlling the regioselectivity of the bromination to favor the desired 4-bromo isomer. Future research may explore the use of specific catalysts or directing groups to achieve this.

Another avenue for novel methodologies is the cyanation of brominated phenols. For instance, a potential route could involve the synthesis of 4-bromo-3-hydroxyphenol and its subsequent conversion to the nitrile. This could be achieved through various cyanation reagents and catalytic systems, with a focus on milder reaction conditions and the avoidance of toxic cyanide sources.

A patent for the production of fluoro-4-hydroxybenzonitrile describes a process that includes the bromination of a fluorophenol in an organic acid solvent. google.com This suggests that a similar strategy could be adapted for the synthesis of this compound, starting from a suitable substituted phenol (B47542). The exploration of different solvents and brominating agents could lead to optimized and scalable synthetic protocols.

| Starting Material | Reagents | Key Transformation | Potential Advantages |

| 3-Hydroxybenzonitrile | Brominating agent, Catalyst | Regioselective bromination | Direct synthesis, potentially fewer steps |

| 4-Bromo-3-hydroxyphenol | Cyanation reagent, Catalyst | Cyanation | Modular synthesis, allows for diversification |

| Substituted Phenol | Brominating agent, Cyanating agent | Multi-step synthesis | Adaptable from existing patented processes |

Advanced Applications in Drug Discovery and Development

While direct research into the medicinal applications of this compound is limited, the structural motifs present in the molecule are of significant interest in drug discovery. Benzonitrile (B105546) derivatives are known to exhibit a wide range of biological activities, and the presence of a bromine atom and a hydroxyl group can enhance these properties through various molecular interactions.

Research on the related isomer, 3-bromo-4-hydroxybenzonitrile (B56826), has indicated that its derivatives may possess antimicrobial and anticancer properties. This provides a strong rationale for investigating the potential of this compound in these therapeutic areas. The bromine atom can act as a key interaction point with biological targets and can also influence the metabolic stability of the compound. The hydroxyl group can participate in hydrogen bonding, a crucial interaction in drug-receptor binding.

Future research in this area should focus on the synthesis and biological evaluation of a library of compounds derived from this compound. This could involve modification of the hydroxyl group to form ethers or esters, or the introduction of other functional groups onto the aromatic ring to explore the structure-activity relationship (SAR). Such studies could lead to the discovery of novel drug candidates with improved potency and selectivity.

Green Chemistry Innovations for Sustainable Production

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. Future research on the production of this compound will likely focus on developing more sustainable and environmentally friendly processes.

One of the key areas for innovation is the use of greener solvents. Traditional organic solvents often used in organic synthesis are volatile, flammable, and can be toxic. Research into the use of alternative solvents such as water, supercritical fluids, or ionic liquids for the synthesis of this compound could significantly reduce the environmental footprint of the process.

Another important aspect of green chemistry is the use of catalytic methods. The development of highly efficient and recyclable catalysts for the bromination and cyanation steps can reduce waste and energy consumption. For example, the use of solid acid catalysts or enzyme-based catalysts could offer significant advantages over traditional stoichiometric reagents.

Furthermore, process intensification techniques, such as continuous flow chemistry, can lead to more sustainable production methods. Flow reactors offer better control over reaction parameters, improved safety, and can lead to higher yields and purity, thereby reducing the need for extensive purification steps.

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefits |

| Use of Renewable Feedstocks | Sourcing starting materials from bio-based sources. | Reduced reliance on fossil fuels. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Minimized waste generation. |

| Use of Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water or bio-solvents. | Reduced environmental pollution and improved worker safety. |

| Design for Energy Efficiency | Developing reactions that can be carried out at ambient temperature and pressure. | Lower energy consumption and reduced carbon footprint. |

| Use of Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. | Increased reaction efficiency and reduced waste. |

Deeper Mechanistic Understanding through Advanced Computational Techniques

Advanced computational techniques, particularly Density Functional Theory (DFT), are powerful tools for gaining a deeper understanding of the structure, reactivity, and properties of molecules like this compound. While specific computational studies on this exact compound are not yet prevalent, research on similar molecules, such as 4-bromo-3-methylbenzonitrile, demonstrates the potential of these methods. researchgate.netorientjchem.org

DFT calculations can be used to predict the optimized geometry, vibrational frequencies, and electronic properties of this compound. derpharmachemica.comnih.gov This information is crucial for understanding its stability and reactivity. For example, the calculated Mulliken charges and frontier molecular orbitals (HOMO and LUMO) can provide insights into the sites that are most susceptible to electrophilic and nucleophilic attack, which is valuable for designing new synthetic reactions.

Furthermore, computational methods can be used to model the interaction of this compound with biological targets, such as enzymes or receptors. researchgate.net This can aid in the rational design of new drug candidates by predicting their binding affinity and mode of action. Molecular docking and molecular dynamics simulations can provide a detailed picture of how the molecule fits into the active site of a protein and can help in optimizing its structure to improve its therapeutic effect.

Future research will likely involve a combination of experimental and computational studies to provide a comprehensive understanding of this compound. This synergistic approach will be instrumental in unlocking the full potential of this promising chemical compound.

常见问题

Basic Synthesis and Optimization

Q: What are the optimal reaction conditions for synthesizing 4-Bromo-3-hydroxybenzonitrile, and how can competing side reactions be minimized? A:

-

Methodology : The synthesis typically involves bromination or cyanation of substituted phenolic precursors. For example, selective bromination of 3-hydroxybenzonitrile using N-bromosuccinimide (NBS) under controlled acidic conditions can yield the target compound.

-

Key Considerations :

-

Data Table :

Precursor Reagent Solvent Yield (%) Purity (%) 3-hydroxybenzonitrile NBS DCM 68–72 95 4-bromo-2-methoxybenzonitrile HBr/AcOH Acetic acid 55–60 90

Advanced Structural Characterization

Q: How can X-ray crystallography and SHELX refinement resolve ambiguities in the molecular geometry of this compound? A:

- Methodology :

- Resolution < 0.8 Å for accurate Br and O positioning.

- Hydrogen bonding analysis to confirm hydroxyl group orientation.

- Common Pitfalls :

Basic Spectroscopic Analysis

Q: Which spectroscopic techniques are most effective for characterizing this compound, and what are their detection limits? A:

-

Techniques :

- IR Spectroscopy : Identifies -OH (3200–3600 cm⁻¹) and -CN (2220–2260 cm⁻¹) stretches. Detection limit: ~1% impurity .

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.2–8.1 ppm) and -OH (δ 10.2 ppm). ¹³C NMR confirms nitrile (δ 115–120 ppm) .

- GC-MS : Quantifies purity and detects brominated byproducts (e.g., dibromo derivatives) with LOD ~0.1% .

-

Data Table :

Technique Key Peaks/Bands Detection Limit IR 2250 cm⁻¹ (C≡N) 1% impurity ¹H NMR δ 10.2 (OH) 0.5 mol%

Advanced Mechanistic Studies

Q: How can kinetic isotope effects (KIEs) and computational modeling elucidate the reaction mechanism of this compound in cross-coupling reactions? A:

- Methodology :

- Case Study :

- Pd(PPh₃)₄ catalyzes coupling with arylboronic acids; KIE = 1.8 suggests oxidative addition as the rate-determining step.

Data Contradiction Analysis

Q: How should researchers address discrepancies between crystallographic data and spectroscopic results for this compound? A:

- Stepwise Approach :

- Example : A reported δ 10.5 ppm (OH) in NMR but absent in IR may indicate deuteration or crystal packing effects .

Advanced Applications in Drug Development

Q: What strategies enhance the bioavailability of this compound derivatives in medicinal chemistry? A:

- Methodology :

- Case Study :

Methodological Review and Best Practices

Q: How can systematic literature reviews optimize experimental protocols for this compound research? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。